molecular formula C7H8BrClN2 B6206780 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine CAS No. 1044768-52-6

5-bromo-4-chloro-6-(propan-2-yl)pyrimidine

Cat. No.: B6206780
CAS No.: 1044768-52-6
M. Wt: 235.51 g/mol
InChI Key: ZOLRNOSZSJHRBM-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and an isopropyl group in this compound makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of a boronic acid with a halogenated pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Conditions typically involve heating in a polar solvent.

    Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme interactions and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-6-methylpyrimidine
  • 5-Bromo-4-chloro-6-ethylpyrimidine
  • 5-Bromo-4-chloro-6-(tert-butyl)pyrimidine

Uniqueness

5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its biological activity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1044768-52-6

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

5-bromo-4-chloro-6-propan-2-ylpyrimidine

InChI

InChI=1S/C7H8BrClN2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3

InChI Key

ZOLRNOSZSJHRBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)Cl)Br

Purity

95

Origin of Product

United States

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